molecular formula C22H13F2N5OS B6498008 2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891122-85-3

2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No. B6498008
M. Wt: 433.4 g/mol
InChI Key: GOHOJLLRVGVGTP-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide” is a complex organic molecule that contains several important functional groups and structural motifs. It includes a thiophene ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzamide group . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . Similarly, 1,2,4-triazolo[4,3-b]pyridazine derivatives have been reported to exhibit various pharmacological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a specific functional group or structural motif. While the exact synthetic route would depend on various factors, it would likely involve the formation of the thiophene and 1,2,4-triazolo[4,3-b]pyridazine rings through heterocyclization reactions . The benzamide group could potentially be introduced through a subsequent step involving the reaction of an appropriate amine with a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a benzamide group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The 1,2,4-triazolo[4,3-b]pyridazine ring is a fused ring system containing three nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide functional group .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of its various functional groups and structural motifs. For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions . The 1,2,4-triazolo[4,3-b]pyridazine ring might also exhibit unique reactivity due to the presence of multiple nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiophene ring could contribute to its solubility in organic solvents . The presence of multiple nitrogen atoms in the 1,2,4-triazolo[4,3-b]pyridazine ring could potentially influence its basicity .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its reactivity, and its biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure and minimize risk .

Future Directions

Given the wide range of biological activities exhibited by thiophene and 1,2,4-triazolo[4,3-b]pyridazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry . Future research could involve further investigation of its biological activity, optimization of its synthesis, and exploration of its potential therapeutic applications.

properties

IUPAC Name

2,4-difluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N5OS/c23-14-6-7-16(17(24)12-14)22(30)25-15-4-1-3-13(11-15)18-8-9-20-26-27-21(29(20)28-18)19-5-2-10-31-19/h1-12H,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHOJLLRVGVGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

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